Cas no 1805327-73-4 (3-(Chloromethyl)-2-(difluoromethyl)pyridine-6-carboxaldehyde)

3-(Chloromethyl)-2-(difluoromethyl)pyridine-6-carboxaldehyde 化学的及び物理的性質
名前と識別子
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- 3-(Chloromethyl)-2-(difluoromethyl)pyridine-6-carboxaldehyde
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- インチ: 1S/C8H6ClF2NO/c9-3-5-1-2-6(4-13)12-7(5)8(10)11/h1-2,4,8H,3H2
- InChIKey: LXXAKIHMGMBKAQ-UHFFFAOYSA-N
- ほほえんだ: ClCC1=CC=C(C=O)N=C1C(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 180
- トポロジー分子極性表面積: 30
- 疎水性パラメータ計算基準値(XlogP): 1.7
3-(Chloromethyl)-2-(difluoromethyl)pyridine-6-carboxaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029076843-500mg |
3-(Chloromethyl)-2-(difluoromethyl)pyridine-6-carboxaldehyde |
1805327-73-4 | 97% | 500mg |
$815.00 | 2022-04-01 | |
Alichem | A029076843-1g |
3-(Chloromethyl)-2-(difluoromethyl)pyridine-6-carboxaldehyde |
1805327-73-4 | 97% | 1g |
$1,445.30 | 2022-04-01 | |
Alichem | A029076843-250mg |
3-(Chloromethyl)-2-(difluoromethyl)pyridine-6-carboxaldehyde |
1805327-73-4 | 97% | 250mg |
$470.40 | 2022-04-01 |
3-(Chloromethyl)-2-(difluoromethyl)pyridine-6-carboxaldehyde 関連文献
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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8. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
3-(Chloromethyl)-2-(difluoromethyl)pyridine-6-carboxaldehydeに関する追加情報
3-(Chloromethyl)-2-(difluoromethyl)pyridine-6-carboxaldehyde: A Comprehensive Overview
The compound with CAS No. 1805327-73-4, commonly referred to as 3-(Chloromethyl)-2-(difluoromethyl)pyridine-6-carboxaldehyde, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which combines a pyridine ring with substituents that include a chloromethyl group, a difluoromethyl group, and an aldehyde functional group. The combination of these groups imparts the molecule with distinct chemical properties, making it a valuable compound for various applications.
3-(Chloromethyl)-2-(difluoromethyl)pyridine-6-carboxaldehyde has been extensively studied for its potential in drug discovery. Recent research has highlighted its ability to act as a bioisostere in medicinal chemistry, where it can replace certain functional groups in existing drugs without significantly altering their pharmacokinetic profiles. This property makes it a promising candidate for the development of novel therapeutic agents. Additionally, the molecule's aldehyde group has been shown to participate in various bioconjugation reactions, further enhancing its utility in drug design.
The synthesis of 3-(Chloromethyl)-2-(difluoromethyl)pyridine-6-carboxaldehyde involves a multi-step process that typically begins with the preparation of the pyridine ring. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound. For instance, the use of palladium-catalyzed cross-coupling reactions has significantly improved the yield and purity of the final product. These methods not only reduce the environmental footprint but also align with the growing trend toward sustainable chemical synthesis.
In terms of applications, 3-(Chloromethyl)-2-(difluoromethyl)pyridine-6-carboxaldehyde has found use in materials science as well. Its unique electronic properties make it a suitable candidate for applications in organic electronics, such as in the development of new semiconducting materials. Researchers have explored its potential as a building block for organic field-effect transistors (OFETs), where its electron-deficient nature contributes to improved device performance.
Recent studies have also focused on the biological activity of 3-(Chloromethyl)-2-(difluoromethyl)pyridine-6-carboxaldehyde. In vitro assays have demonstrated its ability to inhibit certain enzymes associated with neurodegenerative diseases, suggesting its potential as a lead compound for drug development. Furthermore, its selectivity toward specific targets has been investigated, providing insights into its mechanism of action and toxicity profile.
The structural versatility of 3-(Chloromethyl)-2-(difluoromethyl)pyridine-6-carboxaldehyde also makes it an attractive candidate for click chemistry applications. Its aldehyde group can undergo various cycloaddition reactions, enabling the construction of complex molecular architectures with ease. This capability has been leveraged in the synthesis of bioactive molecules and advanced materials.
In conclusion, 3-(Chloromethyl)-2-(difluoromethyl)pyridine-6-carboxaldehyde (CAS No. 1805327-73-4) is a multifaceted compound with significant potential across diverse fields. Its unique structure, combined with recent advancements in synthesis and application techniques, positions it as a valuable tool in both academic research and industrial development. As ongoing studies continue to uncover new aspects of its properties and utility, this compound is poised to play an increasingly important role in the advancement of science and technology.
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